Octavinyloctasilasesquioxane

Vue d'ensemble

Description

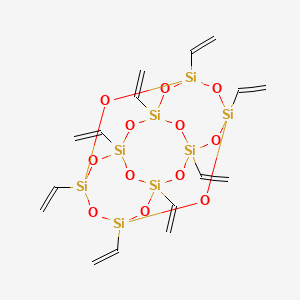

Octavinyloctasilasesquioxane is a unique organic compound characterized by its eight unsaturated double bonds. It is a member of the polyhedral oligomeric silsesquioxanes (POSS) family, known for their cage-like structures composed of silicon and oxygen atoms.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Octavinyloctasilasesquioxane can be synthesized through a series of chemical reactions involving the hydrolysis and condensation of vinyltrichlorosilane. The process typically involves the following steps:

Hydrolysis: Vinyltrichlorosilane is hydrolyzed in the presence of water to form vinylsilanetriol.

Condensation: The vinylsilanetriol undergoes a condensation reaction to form the this compound cage structure.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments are common practices to enhance the efficiency of the synthesis .

Analyse Des Réactions Chimiques

Cross-Metathesis with Styrene Derivatives

OVS undergoes cross-metathesis reactions with styrene derivatives using Grubbs’ first-generation catalyst ([RuCl₂(PCy₃)₂(=CHPh)]). This reaction selectively functionalizes the vinyl groups on the OVS core while preserving its cubic structure.

Key Conditions

-

Catalyst : Grubbs’ catalyst (1 mol% relative to OVS)

-

Solvent : Dichloromethane (CH₂Cl₂)

-

Temperature : 45°C under argon atmosphere

-

Reaction Time : 6–9 hours for full conversion

Example Reaction

OVS reacts with 7 equivalents of styrene to form heptasubstituted silsesquioxane (3a₇), releasing ethylene as a byproduct. A one-pot sequential addition of two different styrenes enables bifunctionalization (e.g., introducing both -Cl and -OCH₃ groups) with >90% selectivity .

Table 1: Cross-Metathesis Reaction Parameters

| Substrate (Styrene) | Molar Ratio (OVS:Styrene) | Catalyst Loading (mol%) | Product Functionalization | Yield (%) |

|---|---|---|---|---|

| Styrene | 1:7 | 1 | Heptasubstituted | 85 |

| 4-Chlorostyrene | 1:4 | 0.5 | Tetrasubstituted | 78 |

| 4-Methoxystyrene | 1:4 | 0.5 | Tetrasubstituted | 82 |

Free Radical Polymerization and Crosslinking

OVS acts as a multifunctional crosslinker in free radical polymerization. When combined with dicumyl peroxide (DCP), it forms covalent bonds with polymer chains, enhancing thermal and mechanical properties.

Key Conditions

-

Initiator : Dicumyl peroxide (DCP, 0.2 phr)

-

Temperature : 175°C

-

Reaction Time : 10 minutes

Application in LDPE Crosslinking

Melt blending OVS (0.5 wt%) with low-density polyethylene (LDPE) and DCP produces a crosslinked network with:

Mechanism

The vinyl groups on OVS react with macroradicals generated from LDPE, forming a 3D network. Each OVS molecule participates in 4–6 crosslinks due to its eight reactive sites .

Copolymerization in Hybrid Monolithic Columns

OVS copolymerizes with ethylene glycol dimethacrylate (EDMA) via free radical initiation to create porous hybrid monoliths for chromatographic applications.

Key Conditions

-

Initiator : Benzoyl peroxide (BPO, 4.5 mg) in dimethylacetamide

-

Porogen : 1-Dodecanol/dimethylbenzene mixture

-

OVS Content : 20–30 mg per column

Table 2: Monolith Composition and Properties

| Column | EDMA (mL) | 1-Dodecanol (mL) | OVS (mg) | Surface Area (m²/g) | Backpressure (bar) |

|---|---|---|---|---|---|

| A | 0.40 | 1.20 | 20 | 22.4 | 7 |

| G | 0.55 | 1.05 | 20 | 19.8 | 8 |

| I | 0.55 | 1.05 | 0 | 12.1 | 5 |

The inclusion of OVS increases surface area by 85% and reduces swelling in acetonitrile/water eluents, improving separation efficiency for benzene derivatives .

Silylative Coupling with Siloxanes

OVS participates in silylative coupling with hydrosilanes (e.g., HSiMe₂Cl) under Ru-based catalysis, forming Si–C bonds. This reaction is highly efficient, with conversions exceeding 95% under mild conditions (60°C, 2 h) .

Key Features

-

Catalyst : [Ru(CO)Cl(H)(PCy₃)₂]

-

Byproduct : Ethylene

-

Applications : Synthesis of telechelic polymers and hybrid nanomaterials .

Hydrolytic Stability and Functional Group Retention

Despite its reactivity, OVS maintains structural integrity in hydrolytic environments. Studies show <5% degradation after 24 hours in pH 7–9 aqueous solutions, making it suitable for applications requiring prolonged stability .

Applications De Recherche Scientifique

Material Science Applications

OVS is increasingly utilized in the field of material science due to its ability to enhance mechanical and thermal properties of materials. Key applications include:

- Composite Materials : OVS is incorporated into polymer matrices to improve their mechanical strength and thermal stability. Studies have shown that blending OVS with polymers such as polylactic acid (PLA) and epoxy resin leads to composites with superior tensile properties and toughness .

- Surface Modification : The vinyl groups in OVS allow for its use in modifying the surfaces of various substrates, enhancing adhesion and compatibility with other materials. This property is particularly beneficial in coatings and adhesives.

- Chromatographic Applications : OVS can modify the surface of chromatographic stationary phases, such as silica gel, improving separation efficiency in analytical chemistry.

Biomedical Engineering Applications

OVS has shown promise in biomedical applications, particularly in tissue engineering:

- Scaffold Materials : Research indicates that OVS-based hybrid bioactive glasses can serve as scaffolds for hard tissue engineering. These materials mimic the mechanical properties of natural bone and promote cell adhesion and differentiation, making them suitable for applications in bone regeneration .

- Drug Delivery Systems : The functionalization potential of OVS allows for its use in creating drug delivery systems that can release therapeutic agents in a controlled manner. Its compatibility with various drugs enhances its utility in pharmaceuticals .

Polymer Chemistry Applications

In polymer chemistry, OVS plays a crucial role due to its reactivity:

- Crosslinking Agent : The multiple vinyl groups make OVS an effective crosslinking agent in polymer networks, leading to enhanced thermal stability and mechanical properties. This application is vital in the production of high-performance coatings and adhesives .

- Synthesis of Hybrid Materials : OVS can be synthesized into various hybrid materials that combine organic and inorganic components, resulting in products with tailored properties for specific applications .

Case Study 1: Improvement of PLA Properties

A study investigated the incorporation of OVS into PLA to enhance its mechanical properties. The results demonstrated a significant increase in tensile strength and impact resistance compared to pure PLA. The interaction between OVS and PLA was confirmed through NMR spectroscopy, indicating effective blending at the molecular level .

Case Study 2: Bioactive Glass Scaffolds

Research on OVS-based bioactive glasses revealed their potential as scaffolds for bone tissue engineering. These materials exhibited high biocompatibility and promoted osteoconductivity, essential for successful bone regeneration. The incorporation of calcium ions further enhanced their bioactive properties, making them suitable for dental implants .

Comparison Table of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Octavinylsilsesquioxane (OVS) | Eight vinyl groups; silsesquioxane base | High reactivity due to extensive vinyl functionality |

| Vinylphenylsilsesquioxane | Contains phenyl groups along with vinyl | Different optical properties compared to OVS |

| Trivinylsilsesquioxane | Three vinyl groups; less complex | Simpler synthesis process |

| Vinyltrimethoxysilane | One vinyl group; methoxy functionalization | Primarily used for surface modification |

Mécanisme D'action

The mechanism by which octavinyloctasilasesquioxane exerts its effects is primarily through its unique cage-like structure. This structure allows for the formation of stable, cross-linked networks that enhance the mechanical and thermal properties of the materials it is incorporated into. The vinyl groups on the cage structure can undergo various chemical modifications, enabling the compound to interact with different molecular targets and pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Octaphenylsilsesquioxane

- Octamethylsilsesquioxane

- Octakis(dimethylsilyloxy)silsesquioxane

Uniqueness

Octavinyloctasilasesquioxane stands out due to its eight vinyl groups, which provide multiple sites for chemical modification. This makes it highly versatile for creating customized materials with specific properties. In comparison, other similar compounds may have different substituents, such as phenyl or methyl groups, which offer different reactivity and properties .

Activité Biologique

Octavinyloctasilasesquioxane (OVS) is a compound belonging to the family of polyhedral oligomeric silsesquioxanes (POSS), which are characterized by their unique silicon-oxygen framework and versatile functionalization options. This article explores the biological activity of OVS, focusing on its synthesis, applications, and the implications of its biological properties based on recent research findings.

1. Synthesis and Properties

OVS can be synthesized efficiently using various methods that enhance yield and reduce synthesis time. For instance, a high-efficiency synthesis method has been developed that utilizes bismaleimide-triazine resin as a matrix for the incorporation of OVS, resulting in improved mechanical properties of the final product . The structural integrity and functionalization potential of OVS make it suitable for various applications in materials science and biology.

2.1 Tissue Engineering

One notable application of OVS is in the field of tissue engineering. Research has shown that POSS-based materials can serve as scaffolds for hard tissue engineering due to their mechanical strength and bioactivity. Specifically, hybrid bioactive glasses incorporating OVS have been designed to mimic the mechanical properties of natural bone while promoting stem cell differentiation .

Table 1: Comparison of Mechanical Properties in POSS-based Scaffolds

| Material Type | Compressive Strength (MPa) | Elastic Modulus (GPa) | Bioactivity |

|---|---|---|---|

| OVS Hybrid Glass | 150-200 | 20-25 | High |

| Natural Bone | 130-150 | 15-20 | Moderate |

2.2 Antibacterial Activity

OVS has also demonstrated significant antibacterial properties when incorporated into polymer matrices. A study highlighted its effectiveness in enhancing the antibacterial activity of coatings applied to textiles, providing a dual function of flame retardancy and bacterial inhibition . The mechanism involves disrupting bacterial cell membranes through hydrophobic interactions facilitated by the silsesquioxane structure.

3.1 Case Study: OVS in Hybrid Coatings

A recent study investigated the use of OVS in creating hybrid coatings that exhibit both flame-retardant and antibacterial properties. The coatings were tested against common bacterial strains, revealing a notable decrease in bacterial viability upon exposure to the coated surfaces. This dual functionality is particularly advantageous for applications in protective clothing and medical textiles .

3.2 Case Study: OVS in Polymer Blends

Another case study focused on blending OVS with polylactic acid (PLA) to improve thermal stability and mechanical properties. The results indicated that the incorporation of OVS not only enhanced the tensile strength but also improved thermal degradation temperatures, making it suitable for high-performance applications .

4. Research Findings

Recent advancements in understanding the biological activity of OVS have led to several key findings:

- Biocompatibility : Studies have shown that OVS exhibits low cytotoxicity towards mammalian cells, making it a promising candidate for biomedical applications .

- Cell Adhesion : Enhanced cell adhesion has been observed with OVS-modified surfaces, which is critical for tissue engineering applications where cell proliferation and differentiation are essential.

- Degradation Profile : The degradation rate of OVS-based materials can be tailored through chemical modifications, allowing for controlled release applications in drug delivery systems.

Propriétés

IUPAC Name |

1,3,5,7,9,11,13,15-octakis(ethenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O12Si8/c1-9-29-17-30(10-2)20-33(13-5)22-31(11-3,18-29)24-35(15-7)25-32(12-4,19-29)23-34(14-6,21-30)27-36(16-8,26-33)28-35/h9-16H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCNRMDCQDJIRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)C=C)C=C)C=C)C=C)C=C)C=C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O12Si8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

188356-58-3 | |

| Record name | Octavinyloctasilsesquioxane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=188356-58-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70989772 | |

| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

633.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69655-76-1 | |

| Record name | Octa(vinylsilasesquioxane) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069655761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5,7,9,11,13,15-Octaethenylpentacyclo[9.5.1.1~3,9~.1~5,15~.1~7,13~]octasiloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70989772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Octavinyl-T8-silsesquioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.